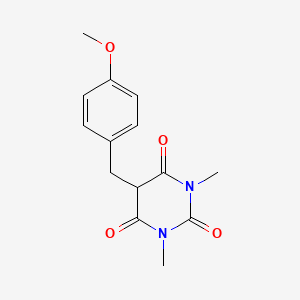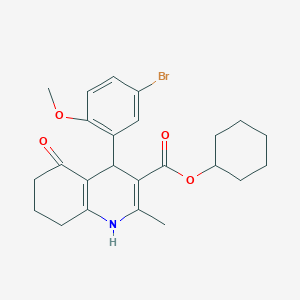
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate (MPPS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a succinate ester derivative of pentafluoropentanol and has been studied extensively for its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is not fully understood. However, it is believed that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate interacts with cell membranes and alters their properties, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate can induce apoptosis (programmed cell death) in cancer cells. 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate in lab experiments is its unique chemical properties, which make it a versatile compound for various applications. However, one limitation of using 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the research on 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate. One potential direction is the development of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate-based drug delivery systems for the treatment of various diseases. Another direction is the optimization of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate-based imaging and sensing techniques for improved sensitivity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate involves the reaction of 4-methylphenol with pentafluoropentyl succinic anhydride in the presence of a catalyst. This reaction results in the formation of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate, which is a white crystalline solid with a high melting point.
Aplicaciones Científicas De Investigación
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been studied for its potential applications in various fields, including drug delivery, imaging, and sensing. In drug delivery, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In imaging, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its unique chemical properties. In sensing, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-O-(4-methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F5O4/c1-11-3-5-12(6-4-11)25-14(23)8-7-13(22)24-10-2-9-15(17,18)16(19,20)21/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEBWIALRDRGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348268 |
Source


|
| Record name | 4-O-(4-Methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(4-methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)
![2,6-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5230235.png)
![4-{[4-(decyloxy)benzoyl]amino}benzoic acid](/img/structure/B5230237.png)
![4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-cyclohexyl-2-piperazinone](/img/structure/B5230248.png)
![1-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5230249.png)

![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B5230265.png)
![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5230306.png)